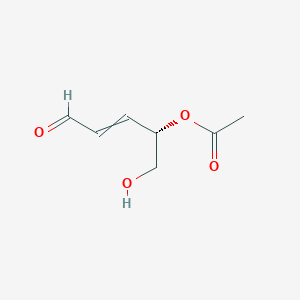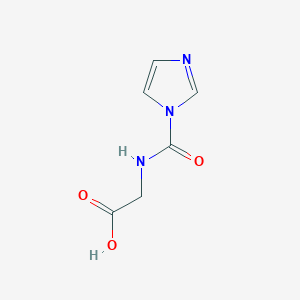
N-(1H-Imidazole-1-carbonyl)glycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1H-Imidazole-1-carbonyl)glycine is a compound that features an imidazole ring bonded to a glycine moiety through a carbonyl group. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, which is a common structural motif in many biologically active molecules. Glycine is the simplest amino acid, playing a crucial role in various biochemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-Imidazole-1-carbonyl)glycine typically involves the reaction of imidazole with glycine in the presence of a coupling reagent. One common method is to use carbonyldiimidazole as a coupling agent. The reaction proceeds under mild conditions, often in an anhydrous solvent such as dichloromethane or tetrahydrofuran, and at room temperature. The reaction can be summarized as follows:
Imidazole+GlycineCDIthis compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reagents are mixed and allowed to react under controlled conditions. The product is then purified using techniques such as crystallization or chromatography to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
N-(1H-Imidazole-1-carbonyl)glycine can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxide.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Electrophilic reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Imidazole N-oxide derivatives.
Reduction: Alcohol derivatives of the compound.
Substitution: Various substituted imidazole derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
N-(1H-Imidazole-1-carbonyl)glycine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of N-(1H-Imidazole-1-carbonyl)glycine involves its interaction with specific molecular targets. The imidazole ring can act as a hydrogen bond donor and acceptor, allowing it to interact with enzymes and receptors. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Carbonyldiimidazole: Used as a coupling reagent in peptide synthesis.
Imidazole: A basic building block in many biologically active molecules.
Glycine: The simplest amino acid, involved in numerous biochemical processes.
Uniqueness
N-(1H-Imidazole-1-carbonyl)glycine is unique due to its combination of an imidazole ring and a glycine moiety, which imparts specific chemical and biological properties. This combination allows it to participate in a variety of chemical reactions and interact with biological targets in ways that its individual components cannot .
Propiedades
Número CAS |
59643-41-3 |
|---|---|
Fórmula molecular |
C6H7N3O3 |
Peso molecular |
169.14 g/mol |
Nombre IUPAC |
2-(imidazole-1-carbonylamino)acetic acid |
InChI |
InChI=1S/C6H7N3O3/c10-5(11)3-8-6(12)9-2-1-7-4-9/h1-2,4H,3H2,(H,8,12)(H,10,11) |
Clave InChI |
PCDXNQBNCFKFPK-UHFFFAOYSA-N |
SMILES canónico |
C1=CN(C=N1)C(=O)NCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2,4,4-Tetramethyl-3-[(2,2,4,4-tetramethylpentan-3-yl)disulfanyl]pentane](/img/structure/B14615420.png)

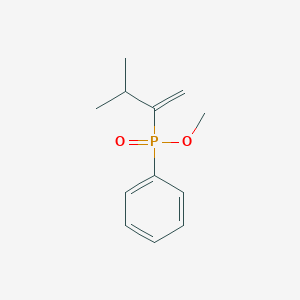
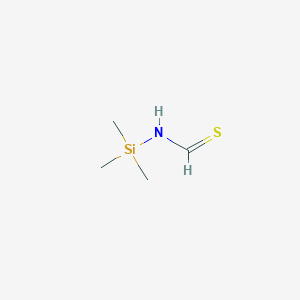
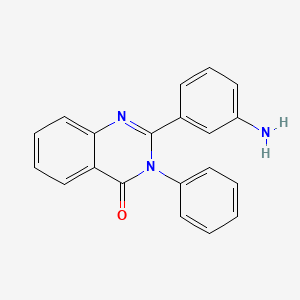
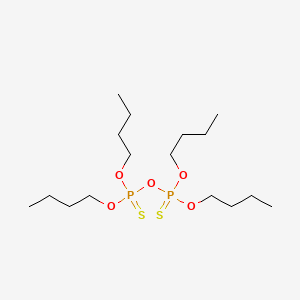
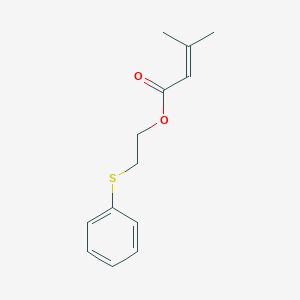
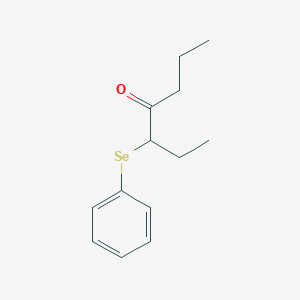
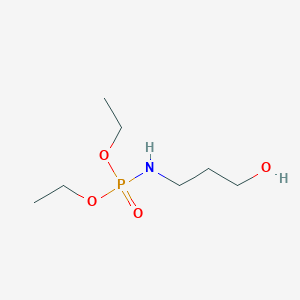

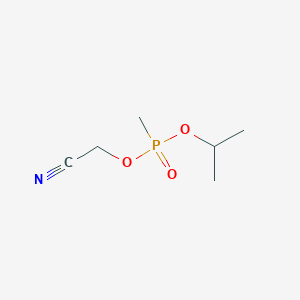
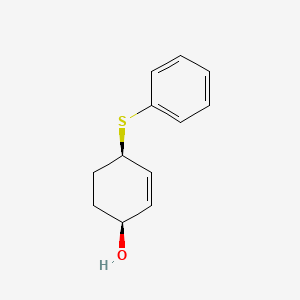
![3-Phenylpyrido[3,2-e][1,2,4]triazine](/img/structure/B14615505.png)
